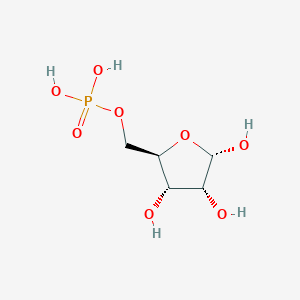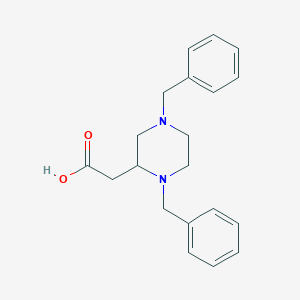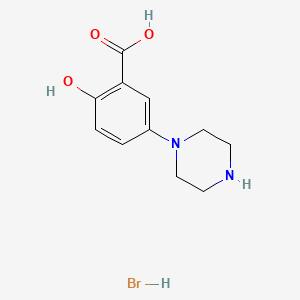
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline typically involves multiple steps:
Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the methylsulfonyl group.
Scientific Research Applications
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methylsulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-fluorophenyl)-4-((methylsulfonyl)methyl)aniline: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-N-(4-chlorophenyl)-4-((ethylsulfonyl)methyl)aniline: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl.
Uniqueness
The unique combination of bromine, chlorine, and methylsulfonyl groups in 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Properties
Molecular Formula |
C14H13BrClNO2S |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-4-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C14H13BrClNO2S/c1-20(18,19)9-10-2-7-14(13(15)8-10)17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
InChI Key |
BOHCVBVIWHYSNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)NC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)





